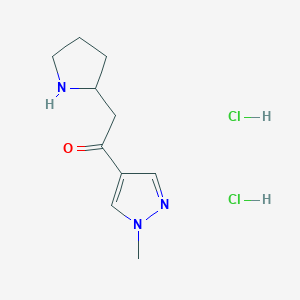
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride
描述
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O and its molecular weight is 266.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one dihydrochloride is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 210.24 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H14N4O2 |
| Molecular Weight | 210.24 g/mol |
| SMILES | CN1C=C(C=N1)C2CC(=O)NC2 |
The biological activity of This compound is primarily attributed to its interaction with various molecular targets, particularly in metabolic pathways.
Inhibition of Acetyl-CoA Carboxylase (ACC)
One significant area of research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC) , a key enzyme in fatty acid metabolism. Inhibition of ACC has implications for treating metabolic disorders such as obesity and dyslipidemia. Studies have shown that compounds similar to this one can effectively reduce fatty acid synthesis in liver cells (HepG2), demonstrating a decrease in triglyceride levels and improved lipid profiles .
Anticancer Activity
Research has indicated potential anticancer properties, particularly against prostate cancer cell lines (LNCaP). The compound's ability to induce cell death in cancerous cells suggests it may serve as a therapeutic agent for specific malignancies .
Neuroprotective Effects
Preliminary studies suggest that the compound may also exhibit neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This could position it as a candidate for treating neurodegenerative diseases .
Study 1: ACC Inhibition
In a study evaluating the effects of similar compounds on ACC inhibition, results demonstrated significant reductions in fatty acid synthesis in HepG2 cells when treated with doses below 0.3 mg/kg . This finding underscores the potential utility of the compound in managing metabolic disorders.
Study 2: Anticancer Efficacy
Another study highlighted the compound's efficacy against LNCaP cells, where it exhibited dose-dependent cytotoxicity. The results indicated that higher concentrations led to increased apoptosis rates, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Summary Table of Biological Activities
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9;;/h6-7,9,11H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVMGXAQPYCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















